molecular formula C13H10BrNO B1440097 2-(2-Bromobenzoyl)-5-methylpyridine CAS No. 1187166-44-4

2-(2-Bromobenzoyl)-5-methylpyridine

Cat. No. B1440097
CAS RN: 1187166-44-4
M. Wt: 276.13 g/mol
InChI Key: OCOBYEIYCTWEBK-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)-5-methylpyridine is a chemical compound that is commonly used in scientific research due to its unique properties. It is also known as 2-Bromobenzoyl chloride .


Synthesis Analysis

The synthesis of 2-(2-Bromobenzoyl)-5-methylpyridine and its derivatives has been reported in several studies . For instance, a study reported the synthesis of propranolol, a derivative of 2-(2-Bromobenzoyl)-5-methylpyridine, from 1-naphthol and isopropylamine under mild and less toxic conditions . Another study reported the cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromobenzoyl)-5-methylpyridine has been investigated using gas electron diffraction data and normal coordinate calculations aided by quantum chemical calculations . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromobenzoyl)-5-methylpyridine include a molecular weight of 219.46 g/mol . It appears as a clear colorless to light yellow liquid .

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • A study demonstrated the use of 2-amino-5-bromopyridine in air oxidation of primary alcohols catalyzed by Copper(I)/TEMPO, which is relevant in organic synthesis processes (Hoover & Stahl, 2014).
    • Another research focused on the synthesis of pyrido[3,4-d]pyrimidine analog of pteroic acid, involving a multistep synthesis starting from ethyl acetopyruvate and nitroacetamide. This synthesis pathway highlights the versatility of pyridine derivatives in creating complex organic molecules (And & Mckee, 1979).
    • A novel method for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid was investigated, showcasing the potential for carbon capture and utilization technologies (Feng et al., 2010).
  • Molecular Structure and Properties :

    • The study of vibrational properties, molecular structure, and hyperpolarizability of Methyl 2-amino 5-bromobenzoate using DFT method provides insights into the electronic properties and potential applications in material sciences (Saxena, Agrawal & Gupta, 2015).
    • Research on the structure and characterization of mixed ligand Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives indicates potential applications in coordination chemistry and material science (İlkimen, 2019).
  • Liquid Crystal Technology :

    • A study on the preparation of discotic metallomesogens based on phenacylpyridines shows the application in creating liquid crystals that display columnar phases at room temperature. This research is significant for the development of advanced materials in display technologies and optoelectronics (Jung, Huang & Chang, 2009).

Safety And Hazards

2-(2-Bromobenzoyl)-5-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions for 2-(2-Bromobenzoyl)-5-methylpyridine research include its development as a promising drug for lung cancer treatment . Its derivatives have shown promise in improving antioxidative and biological activities . Furthermore, it has been suggested that 2-(2-Bromobenzoyl)-5-methylpyridine could be effectively developed into a promising drug for lung cancer treatment .

properties

IUPAC Name

(2-bromophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOBYEIYCTWEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromobenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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